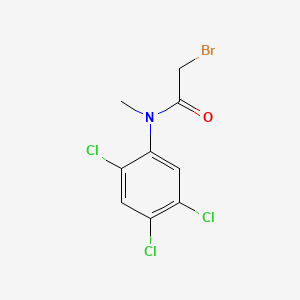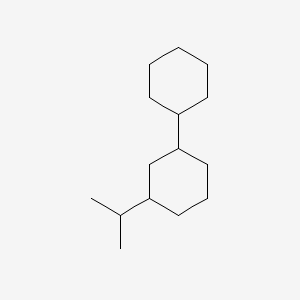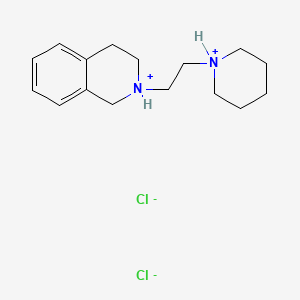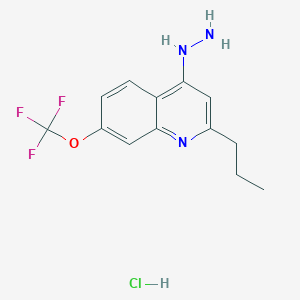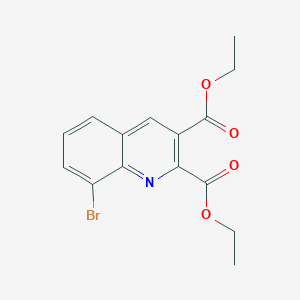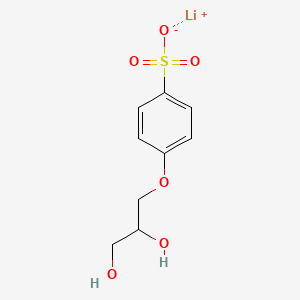
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester, a pyrrolidine ring, and a xylyloxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of N-methyl carbamic acid with an appropriate alcohol under acidic conditions to form the ester.
Introduction of the Xylyloxy Group: The xylyloxy group is introduced through a nucleophilic substitution reaction, where a halogenated xylyloxy compound reacts with the ester.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a cyclization reaction, where an appropriate amine reacts with the ester to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xylyloxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbamic acid ester, leading to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the xylyloxy group.
Reduction: Amines and alcohols derived from the carbamic acid ester.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.
作用机制
The mechanism of action of carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester
- Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, sulfate
- Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, phosphate
Uniqueness
The uniqueness of carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride lies in its specific combination of functional groups. The presence of the carbamic acid ester, pyrrolidine ring, and xylyloxy group gives it distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
100836-67-7 |
|---|---|
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ium-1-ylethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-11-16(2)13-18(12-15)24-14-17(3)20(4)19(22)23-10-9-21-7-5-6-8-21;/h11-13,17H,5-10,14H2,1-4H3;1H |
InChI 键 |
PRWCKEIKPAGSCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(C)N(C)C(=O)OCC[NH+]2CCCC2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





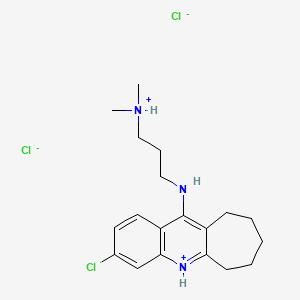

![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
